1-(Ethylsulfonyl)piperidine-4-carbonitrile
Overview
Description
1-(Ethylsulfonyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C8H14N2O2S. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound was first synthesized in 2010 by a research group at the University of Queensland.
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
1-(Ethylsulfonyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted piperidine derivatives. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of diseases such as cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth.
Comparison with Similar Compounds
1-(Ethylsulfonyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(Methylsulfonyl)piperidine-4-carbonitrile: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in alkyl groups can lead to variations in chemical reactivity and biological activity.
1-(Propylsulfonyl)piperidine-4-carbonitrile: This compound has a propyl group instead of an ethyl group, which can also affect its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-ethylsulfonylpiperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-13(11,12)10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAIZQANONWURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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